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Compound of Interest

Compound Name: 2-Butyloctanedioic acid

Cat. No.: B8037448 Get Quote

Sebacic acid, a naturally occurring ten-carbon dicarboxylic acid (decanedioic acid), serves as a

versatile building block in various industries, from polymers to cosmetics. The introduction of an

alkyl substituent, such as a butyl group, onto its backbone can dramatically alter its

physicochemical properties, creating novel opportunities for specialized applications. 2-

Butylsebacic acid, systematically named 2-butyl-decanedioic acid, represents such a

modification.

The presence of the butyl group at the C-2 (alpha) position introduces a chiral center and

significantly increases the molecule's lipophilicity. This structural alteration is hypothesized to

influence its solubility, melting point, and, most importantly, its interaction with biological

systems. For drug development professionals, such molecules are of interest as potential new

chemical entities (NCEs), advanced drug delivery vehicles, or specialized excipients that can

enhance the bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[1][2]

Molecular Structure and Physicochemical
Properties
The foundational step in evaluating any novel compound is to define its structure and predict its

chemical behavior.

Structural Formula
The structural formula of 2-butylsebacic acid is characterized by a ten-carbon backbone with

carboxylic acid functional groups at both ends (C-1 and C-10). A butyl group is attached to the

second carbon atom.
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Chemical Name: 2-Butyl-decanedioic acid

Molecular Formula: C₁₄H₂₆O₄

Molecular Weight: 258.35 g/mol

Canonical SMILES: CCCCC(C(O)=O)CCCCCCCC(O)=O

InChI Key: (Generated for a novel structure)

The presence of the butyl group at the C-2 position creates a stereocenter, meaning 2-

butylsebacic acid can exist as two distinct enantiomers: (S)-2-butylsebacic acid and (R)-2-

butylsebacic acid, as well as the racemic mixture.

Predicted Physicochemical Data
While experimental data for this specific molecule is not readily available in public databases,

its properties can be reliably estimated based on the known values for sebacic acid and the

predictable influence of an alpha-butyl group.[3]
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Property
Sebacic Acid
(Parent Molecule)

Predicted Value for
2-Butylsebacic
Acid

Rationale for
Prediction

Melting Point 133-137 °C[3] Lower than parent

The asymmetric butyl

group disrupts the

crystal lattice packing,

typically lowering the

melting point.

Boiling Point
294.5 °C (at 133 hPa)

[3]
Higher than parent

Increased molecular

weight and van der

Waals forces lead to a

higher boiling point.

Water Solubility
0.1 g/100 mL (at 20

°C)
Lower than parent

The nonpolar butyl

chain significantly

increases lipophilicity,

reducing solubility in

polar solvents like

water.

LogP (Octanol/Water) ~1.5 - 2.0
Higher than parent

(~3.5 - 4.5)

The addition of a C₄H₉

group substantially

increases the

molecule's affinity for

the octanol phase.

pKa₁ ~4.5 ~4.6 - 4.8

The electron-donating

effect of the alkyl

group slightly

decreases the acidity

of the adjacent

carboxyl group.

pKa₂ ~5.5 ~5.5 - 5.6

The distal carboxyl

group's acidity is

minimally affected by

the substituent.
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Synthesis and Purification Protocol
Synthesizing a novel substituted dicarboxylic acid requires a strategic approach. An effective

method is the alkylation of a sebacic acid diester enolate. This protocol ensures precise

placement of the butyl group at the C-2 position.

Rationale for Synthetic Strategy
Direct alkylation of sebacic acid is challenging due to the low acidity of the α-protons and the

interference from the two acidic carboxyl protons. A more controlled approach involves:

Protection of Carboxyl Groups: The carboxylic acid groups are first converted to esters (e.g.,

diethyl esters) to prevent them from reacting with the strong base.

Enolate Formation: A strong, non-nucleophilic base, such as Lithium Diisopropylamide

(LDA), is used to selectively deprotonate the α-carbon (C-2), creating a reactive carbanion

(enolate). Using exactly one equivalent of base at low temperature ensures mono-alkylation.

Alkylation: The enolate is then treated with an alkylating agent, 1-bromobutane, to introduce

the butyl group via an Sₙ2 reaction.

Deprotection: Finally, the ester groups are hydrolyzed back to carboxylic acids.

This workflow is a cornerstone of modern organic synthesis for creating substituted carboxylic

acids.

Experimental Workflow Diagram
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Step 1: Esterification

Step 2: α-Alkylation

Step 3: Saponification
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Reflux with H₂SO₄ (cat.)

Protection

Diethyl Sebacate

Diethyl Sebacate in dry THF
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Deprotonation
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Diethyl 2-Butylsebacate

Diethyl 2-Butylsebacate

Aqueous NaOH, Reflux

Hydrolysis

Disodium 2-Butylsebacate

Acidify with HCl

Protonation

2-Butylsebacic Acid (Product)
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Caption: Synthetic workflow for 2-butylsebacic acid via diester alkylation.
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Step-by-Step Protocol
Materials: Sebacic acid, absolute ethanol, concentrated sulfuric acid, lithium diisopropylamide

(LDA), dry tetrahydrofuran (THF), 1-bromobutane, sodium hydroxide, hydrochloric acid.

Protocol:

Esterification:

In a round-bottom flask, dissolve 1 mole of sebacic acid in 5 moles of absolute ethanol.

Carefully add 0.1 moles of concentrated H₂SO₄ as a catalyst.

Heat the mixture to reflux for 4-6 hours until TLC analysis shows complete conversion.

Cool, neutralize with sodium bicarbonate solution, and extract the diethyl sebacate product

with diethyl ether. Dry the organic layer and remove the solvent under reduced pressure.

Alkylation:

Set up an oven-dried, three-neck flask under an inert nitrogen atmosphere.

Dissolve 1 mole of diethyl sebacate in dry THF and cool the solution to -78 °C in a dry

ice/acetone bath.

Slowly add 1.05 moles of LDA solution dropwise, maintaining the temperature at -78 °C.

Stir for 1 hour to ensure complete enolate formation.

Add 1.1 moles of 1-bromobutane dropwise. Allow the reaction to slowly warm to room

temperature and stir overnight.

Quench the reaction with saturated ammonium chloride solution and extract the product

into ethyl acetate.

Hydrolysis and Purification:

Dissolve the crude diethyl 2-butylsebacate in ethanol and add a 2 M aqueous solution of

sodium hydroxide (2.5 moles).
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Reflux the mixture for 3-4 hours until the hydrolysis is complete.

Cool the solution and remove the ethanol via rotary evaporation.

Wash the remaining aqueous solution with ether to remove any unreacted starting

material.

Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl. The 2-

butylsebacic acid product will precipitate as a white solid.

Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from an

appropriate solvent system (e.g., ethyl acetate/hexane) to obtain the pure product.

Analytical Characterization
Confirming the identity and purity of the synthesized product is paramount. A multi-technique

approach provides a self-validating system of characterization.

Characterization Workflow

Synthesized Product

¹H & ¹³C NMR

Analysis

Mass Spectrometry (ESI-MS)

Analysis

RP-HPLC

Analysis

FT-IR Spectroscopy

Analysis

Structural Confirmation Molecular Weight Verification Purity Assessment (>98%) Functional Group ID

Verified 2-Butylsebacic Acid

Validation Validation Validation Validation
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Caption: Analytical workflow for the structural and purity validation.

Key Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Will confirm the presence of the butyl group (triplet and sextet patterns) and the

long methylene chain of the sebacic backbone. The unique proton at the C-2 position will

appear as a multiplet.

¹³C NMR: Will show 14 distinct carbon signals, confirming the asymmetric structure. The

signals for the two carboxyl carbons will appear downfield (>170 ppm), and their slightly

different chemical shifts will confirm the alpha-substitution.

Mass Spectrometry (MS):

Electrospray Ionization (ESI) in negative mode is ideal for carboxylic acids. The primary

ion observed should correspond to the deprotonated molecule [M-H]⁻ at m/z 257.3. High-

resolution mass spectrometry (HRMS) can be used to confirm the elemental formula

C₁₄H₂₅O₄⁻.

High-Performance Liquid Chromatography (HPLC):

A reversed-phase (C18) column with a gradient mobile phase of acetonitrile and water

(with 0.1% formic acid) is suitable.[4] This technique is essential for determining the purity

of the final compound. The retention time will be longer than that of sebacic acid due to

increased lipophilicity.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

The spectrum will show a very broad O-H stretch from ~2500-3300 cm⁻¹ characteristic of

a carboxylic acid dimer, and a sharp C=O stretch at ~1700 cm⁻¹.

Potential Applications in Drug Development
The unique amphiphilic nature of 2-butylsebacic acid—possessing both a lipophilic alkyl chain

and hydrophilic carboxyl groups—opens up several prospective avenues in pharmaceutical

sciences.
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As a Permeation Enhancer or Solubilizing Excipient
Many promising drug candidates fail due to poor solubility (BCS Class II drugs) or low

membrane permeability.[1] The structure of 2-butylsebacic acid makes it an excellent candidate

for formulation studies.

Mechanism of Action: The lipophilic butyl group can transiently interact with and disrupt the

lipid bilayers of cell membranes, increasing their fluidity and enhancing the permeation of co-

administered drugs. The dicarboxylic acid nature allows for pH-dependent solubility, which

can be exploited in designing oral dosage forms that dissolve at specific points in the

gastrointestinal tract.

In Polymeric Drug Delivery Systems
Sebacic acid is already used to create biodegradable polyesters for drug delivery. 2-

Butylsebacic acid could be used as a monomer to synthesize novel "functional" polyesters.

Rationale: Copolymerizing 2-butylsebacic acid with other diols would create a polyester with

pendant butyl groups. These groups would increase the polymer's hydrophobicity, slowing its

degradation rate and thus prolonging the release of an encapsulated drug. This offers a

tunable platform for creating sustained-release formulations for chronic therapies.

Logic Diagram for Pharmaceutical Application
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Caption: Logical connections between molecular properties and applications.

Safety and Handling
Based on data for the parent compound, sebacic acid, and other aliphatic carboxylic acids, 2-

butylsebacic acid should be handled with standard laboratory precautions.[5][6] It is expected

to be a skin and eye irritant.[7]

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

Handling: Avoid creating dust. Use in a well-ventilated area.

Storage: Store in a cool, dry place away from strong bases and oxidizing agents.[5]

Conclusion
2-Butylsebacic acid is a novel dicarboxylic acid with significant potential, particularly in the

pharmaceutical industry. Its amphiphilic character, introduced by the alpha-butyl group,

distinguishes it from its parent compound, sebacic acid. While experimental validation of its

properties and applications is still required, the theoretical framework and synthetic protocols
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outlined in this guide provide a solid foundation for future research. Its potential role as a

bioavailability enhancer or a component of advanced drug delivery systems makes it a

compelling target for further investigation by scientists dedicated to solving the challenges of

modern drug formulation and delivery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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